3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-(2-hydroxyanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAYIYVNRVFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254514 | |
| Record name | 4-[(2-Hydroxyphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76475-61-1 | |
| Record name | 4-[(2-Hydroxyphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76475-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Hydroxyphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid typically involves the reaction of 2-hydroxybenzoic acid with propanoic acid derivatives under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the hydroxyphenyl group and the propanoic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Positional Isomers: 4-Hydroxyphenyl Derivatives
Compound: 3-((4-Hydroxyphenyl)amino)propanoic acid
- Key Differences : The hydroxyl group is at the para position (C4) of the phenyl ring instead of the ortho position (C2).
- Activity : Demonstrated dual anticancer and antioxidant activities in vitro, with derivatives showing selective cytotoxicity against cancer cells (e.g., Compound 20 with a 2-furyl substituent sensitized cancer cells to chemotherapy) .
- Research Status : Validated as a promising scaffold for hit-to-lead optimization .
Natural Analogs: Simpler Phenylpropanoic Acids
Compound: 3-(2-Hydroxyphenyl)propanoic acid (melilotic acid)
Heterocyclic Derivatives
Compound: 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
- Key Differences : Incorporates a 1,3,4-thiadiazole ring instead of a phenyl group.
- Synthesis: Prepared via acylation of thiourea with succinic anhydride, similar to methods used for carbamoylpropanoic acids .
Compound: 3-[(5-Ethyl-3-methoxycarbonyl-thiophen-2-yl)carbamoyl]propanoic acid
Functional Group Variations
Compound: 3-(2-Carboxyethyl)carbamoylpropanoic acid
- Key Differences : Additional carboxyethyl group increases acidity and hydrophilicity.
- Applications: Potential use in chelation therapy or as a building block for biodegradable polymers, though pharmacological data are lacking .
Compound: 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid
- Key Differences : Multiple hydroxyl and methoxy groups enhance antioxidant capacity.
Comparative Data Table
Biological Activity
3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Profile
- Molecular Formula : C10H11NO3
- CAS Number : 76475-61-1
- Melting Point : 82 - 83 °C
- Boiling Point : 335.90 °C at 760 mm Hg
- Water Solubility : Estimated at 17370 mg/L at 25 °C
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain pathogens.
Antioxidant Activity
A study demonstrated that this compound effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. The compound's ability to reduce oxidative stress markers was significant when tested against standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. For instance, it significantly decreased the levels of pro-inflammatory cytokines in a rat model of induced inflammation. The following table summarizes key findings from such studies:
| Study Reference | Model Used | Outcome |
|---|---|---|
| Rat model | Reduced pro-inflammatory cytokines (p < 0.05) | |
| In vitro cell culture | Inhibition of NF-kB activation (p < 0.01) |
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against specific bacteria and fungi. The following table outlines its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Case Study on Ulcer Prevention :
A study involving rats demonstrated that the compound significantly prevented serotonin-induced ulcerogenesis. The results indicated a protective effect on gastric mucosa, suggesting potential therapeutic applications in gastrointestinal disorders . -
Clinical Implications in Inflammatory Diseases :
Another investigation reported that the administration of this compound reduced symptoms in models of arthritis by lowering inflammatory markers and improving joint function . These findings support its potential use as an adjunct therapy in inflammatory conditions.
Q & A
Q. What are the recommended methods for synthesizing 3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid?
Answer: A standard approach involves carbodiimide-mediated coupling between 2-hydroxyphenylamine and a propanoic acid derivative (e.g., succinic anhydride). Use coupling agents like EDC/HOBt in anhydrous DMF or THF under nitrogen. Purify the product via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) and confirm purity using HPLC (C18 column, acetonitrile/water gradient). Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate). For reproducibility, ensure stoichiometric control of reactants and inert conditions to prevent hydrolysis .
Q. How can the structure of this compound be confirmed experimentally?
Answer: Combine high-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., ESI+ mode, observed [M+H]+ ion) with multinuclear NMR (1H, 13C, and 2D techniques like COSY/HSQC). Key NMR signals include:
Q. What safety protocols are essential when handling this compound?
Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Refer to SDS guidelines for similar carbamoylpropanoic acids: avoid strong oxidizers, store at 2–8°C in airtight containers, and dispose via certified hazardous waste channels .
Q. How can this compound be detected in biological matrices (e.g., plant extracts)?
Answer: Derivatize with trimethylsilyl (TMS) agents for GC-MS analysis (e.g., DB-5MS column, 70 eV EI mode). Key fragments include m/z 179 (base peak for TMS-carbamoyl group) and m/z 207 (propanoic acid backbone). For LC-MS/MS, use a HILIC column with negative-ion mode (precursor ion m/z 208 → product ion m/z 164) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Answer: If the compound exhibits chirality (e.g., due to substituent stereochemistry), employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Analyze purity via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) or polarimetry. For dynamic resolution, use enzymes like lipases in biphasic systems .
Q. What strategies resolve contradictions in reported bioactivity across studies?
Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying substituents on the phenyl ring).
- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target specificity.
- Validate findings with isotopic labeling (e.g., 14C-carbamoyl group) to track metabolic stability in vitro .
Q. How can enzyme interactions (e.g., inhibition) be mechanistically studied?
Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into enzyme solutions.
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip to quantify on/off rates (kon/koff).
- X-ray Crystallography : Co-crystallize with the target enzyme (e.g., hydrolases) to identify binding motifs. Mutagenesis studies (e.g., Ala-scanning) can validate critical residues .
Q. How to quantify trace amounts in complex environmental samples?
Answer: Optimize LC-MS/MS parameters:
- Ion Source : Negative ESI with desolvation temperature 350°C.
- MRM Transitions : Select quantifier/qualifier ions (e.g., m/z 208 → 164 and m/z 208 → 120).
- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges, elute with methanol. Use deuterated internal standards (e.g., D3-3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid) for isotope dilution calibration .
Q. What computational methods predict its metabolic pathways?
Answer:
- In Silico Tools : Use SwissADME or ADMETLab to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to identify probable oxidation sites. Validate with in vitro microsomal assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity data?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), passage numbers, and incubation times.
- Control Experiments : Test for serum protein binding (e.g., using dialysis membranes) and oxidative degradation (HPLC stability checks).
- Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
